Lithium triisopropoxy(isoquinolin-1-yl)borate
Description
Properties
Molecular Formula |
C18H27BLiNO3 |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
lithium;isoquinolin-1-yl-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C18H27BNO3.Li/c1-13(2)21-19(22-14(3)4,23-15(5)6)18-17-10-8-7-9-16(17)11-12-20-18;/h7-15H,1-6H3;/q-1;+1 |
InChI Key |
JTASWPMTSPEERA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC=CC2=CC=CC=C12)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
Lithiation :
Borylation :
Isolation :
Key Experimental Data
Advantages
- Stability : The bulky isopropyl groups hinder hydrolysis and protodeboronation.
- Versatility : Adaptable to other heterocycles (e.g., thiazoles, pyridines).
Alternative Approaches and Optimizations
Flow Chemistry Adaptation
A modified one-pot procedure enables continuous synthesis by integrating lithiation, borylation, and cross-coupling in a flow reactor. This method enhances scalability and reduces reaction times.
Comparison with Related Borates
Challenges and Mitigation Strategies
- Incomplete lithiation : Use excess base (1.2–1.5 equiv) and monitor reaction progress via 1H NMR.
- Protodeboronation : Avoid aqueous work-up; direct use of the crude borate in coupling reactions minimizes decomposition.
Applications in Organic Synthesis
Lithium triisopropoxy(isoquinolin-1-yl)borate enables efficient Suzuki-Miyaura couplings with aryl halides, particularly for base-sensitive substrates (e.g., nitroaromatics, esters). Example reaction:
$$ \text{Isoquinolin-1-yl-B(O}^i\text{Pr)}_3\text{Li} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Isoquinolin-1-yl-Ar} + \text{Byproducts} $$
Chemical Reactions Analysis
Lithium triisopropoxy(isoquinolin-1-yl)borate can undergo various chemical reactions, including:
Reduction: It can be reduced using common reducing agents, leading to the formation of different borate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Lithium triisopropoxy(isoquinolin-1-yl)borate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Lithium triisopropoxy(isoquinolin-1-yl)borate involves its interaction with various molecular targets. The borate group can coordinate with metal ions, affecting their reactivity and stability. The isoquinoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors . These interactions are crucial for its observed biological activities and its role in enhancing the performance of lithium-ion batteries.
Comparison with Similar Compounds
Comparison with Similar Lithium Borate Compounds
The following table summarizes key structural and functional differences between lithium triisopropoxy(isoquinolin-1-yl)borate and analogous lithium borate salts:
| Compound | Key Features | Applications | Thermal Stability | Conductivity/Solubility | References |
|---|---|---|---|---|---|
| This compound | Bulky isoquinoline ligand; triisopropoxy groups likely enhance solubility in organic solvents. | Inferred: Catalysis, electrolytes* | Unknown | Likely moderate (inferred from alkoxy groups) | [7], [9] |
| Lithium bis(oxalato)borate (LiBOB) | Oxalate ligands form stable SEI layers; high thermal stability. | Lithium-ion batteries (SEI formation) | >200°C | Moderate (0.7–1.2 mS/cm in PEO) | [1], [3] |
| Lithium difluoro(oxalato)borate (LiDFOB) | Combines oxalate and fluorine ligands; forms in situ from LiBF₄ and LiBOB. | High-temperature battery electrolytes | ~150°C (decomposes) | Higher than LiBOB (~2 mS/cm) | [1], [3] |
| Lithium 2-pyridyltriolborate | Pyridyl ligand; used in cross-coupling reactions. | Organometallic synthesis | Not reported | Soluble in polar aprotic solvents | [4] |
| Lithium tetrafluoroborate (LiBF₄) | Simple tetrahedral anion; high ionic conductivity but poor thermal stability. | Electrolytes (limited use) | <100°C | High (~6 mS/cm in EC/DMC) | [8], [10] |
Key Observations:
Structural Differences: The isoquinolin-1-yl group in the target compound introduces a larger aromatic system compared to pyridyl (in lithium 2-pyridyltriolborate) or oxalate ligands (in LiBOB/LiDFOB). Triisopropoxy groups likely improve solubility in nonpolar solvents compared to fluorinated or oxalate-based borates, which are more polar .
Functional Performance: Battery Applications: LiBOB and LiDFOB excel in forming stable SEI layers, critical for lithium-metal anodes . The target compound’s bulky ligands may hinder ion dissociation, making it less suitable for high-conductivity electrolytes unless modified. Catalysis/Synthesis: Lithium 2-pyridyltriolborate demonstrates utility in cross-coupling reactions . The isoquinolinyl variant could offer unique reactivity due to its extended π-system, though this remains speculative without direct evidence.
Thermal and Chemical Stability :
- LiDFOB decomposes near 150°C, while LiBOB is stable above 200°C . The triisopropoxy groups in the target compound may confer intermediate stability, but experimental data is needed.
Biological Activity
Lithium triisopropoxy(isoquinolin-1-yl)borate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of isoquinoline derivatives with boron-based reagents. The general structure can be represented as follows:
Where denotes the isopropoxy groups. The synthesis typically involves the use of lithium salts and boron reagents under controlled conditions to ensure the formation of the desired triisopropoxyborate structure.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Boron compounds are known to influence various biochemical processes, including:
- Cell Proliferation : Boron-containing compounds have been shown to affect cell cycle progression and apoptosis in cancer cells.
- Antioxidant Activity : These compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
- Enzyme Modulation : Lithium salts can influence neurotransmitter release and may modulate enzyme activity related to signal transduction pathways.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Effect Observed | Mechanism |
|---|---|---|---|---|
| Study 1 | A549 | 10 | Inhibition of growth | Apoptosis |
| Study 2 | HeLa | 5 | Reduced viability | Cell cycle arrest |
| Study 3 | IMR-90 | 20 | Increased apoptosis | Reactive oxygen species generation |
Case Studies
- Anti-Cancer Activity : In a study involving lung cancer cells (A549), this compound demonstrated significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to apoptosis induction and disruption of cell cycle progression.
- Neuroprotective Effects : Another investigation assessed the compound's effects on neuronal cell lines, revealing potential neuroprotective properties through modulation of oxidative stress pathways.
- Antiviral Properties : Recent research has indicated that certain boron compounds exhibit antiviral activity, suggesting that this compound could be explored further for its effects against viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
